molecular formula C15H14F3NO B1319316 2-(2,4-Dimethylphenoxy)-5-(trifluoromethyl)aniline CAS No. 937596-48-0

2-(2,4-Dimethylphenoxy)-5-(trifluoromethyl)aniline

Cat. No. B1319316
M. Wt: 281.27 g/mol
InChI Key: GOLGBZMNBPUEPD-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylphenoxy)-5-(trifluoromethyl)aniline is a biochemical used for proteomics research . It has a molecular formula of C15H14F3NO and a molecular weight of 281.27 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(2,4-Dimethylphenoxy)-5-(trifluoromethyl)aniline include its molecular formula (C15H14F3NO) and molecular weight (281.27) . Other properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Electroluminescent Materials

A novel class of color-tunable emitting amorphous molecular materials with desired bipolar character, including compounds related to 2-(2,4-Dimethylphenoxy)-5-(trifluoromethyl)aniline, has been designed and synthesized. These compounds are characterized by their reversible anodic oxidation and cathodic reduction, intense fluorescence emission, and ability to form stable amorphous glasses with high glass-transition temperatures above 120 °C. They function as excellent emitting materials for organic electroluminescent (EL) devices, capable of emitting multicolor light including white. They also serve as effective host materials for emissive dopants in organic EL devices, permitting color tuning and contributing to improved device performance (Doi et al., 2003).

Synthesis of New Compounds

A method involving the coupling of certain compounds, possibly related to 2-(2,4-Dimethylphenoxy)-5-(trifluoromethyl)aniline, with 1,2,4-triazine has been described. This process involves the addition of dimethylphenoxy groups to the triazine ring and leads to the formation of products that can be oxidized to form more stable compounds. The synthesized compounds have been discussed for their ability to extract and transport Ca2+ and Mg2+ cations through an organic membrane, indicating potential applications in material science or chemistry (Chupakhin et al., 2004).

Drug Precursors and Ligands

Derivatives of 2,2-Dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione have been synthesized, which are related to the 2-(2,4-Dimethylphenoxy)-5-(trifluoromethyl)aniline structure. These derivatives react with active methylene nitriles to afford 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives. These products are noted to be useful as drug precursors or perspective ligands, indicating their potential applications in pharmaceutical research (Dotsenko et al., 2019).

properties

IUPAC Name

2-(2,4-dimethylphenoxy)-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO/c1-9-3-5-13(10(2)7-9)20-14-6-4-11(8-12(14)19)15(16,17)18/h3-8H,19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOLGBZMNBPUEPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401211575
Record name 2-(2,4-Dimethylphenoxy)-5-(trifluoromethyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401211575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dimethylphenoxy)-5-(trifluoromethyl)aniline

CAS RN

937596-48-0
Record name 2-(2,4-Dimethylphenoxy)-5-(trifluoromethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937596-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,4-Dimethylphenoxy)-5-(trifluoromethyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401211575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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